aluminum;samarium(3+)
Description
Historical Development of SmAl2 Research
The development of samarium dialuminide research traces its origins to the broader discovery of samarium itself in 1879 by French chemist Paul-Émile Lecoq de Boisbaudran, who isolated the element from the mineral samarskite. The systematic investigation of samarium-aluminum intermetallic compounds emerged as part of the extensive research into rare earth-transition metal systems that gained momentum throughout the twentieth century.
Early research into samarium-aluminum systems focused on understanding the fundamental properties of rare earth intermetallics. The pioneering work on Laves phases, conducted by J. B. Friauf and F. Laves in the first half of the twentieth century, established the theoretical framework for understanding tetrahedrally close-packed structures. These foundational studies demonstrated that Laves phases could be regarded as organized arrangements of tetrahedral components with specific coordination geometries.
The specific investigation of SmAl2 gained significant attention when researchers began to explore the unique magnetic properties exhibited by samarium intermetallics. Comprehensive studies utilizing advanced characterization techniques such as X-ray magnetic Compton scattering and X-ray magnetic circular dichroism revealed the extraordinary magnetic behavior of SmAl2. These investigations demonstrated that SmAl2 exhibits ferromagnetic ordering with nearly perfect cancellation between spin and orbital magnetic moments, representing a previously unknown class of magnetic materials.
Recent computational advances have enabled detailed electronic structure calculations using methods such as the local density approximation with Hubbard U corrections. These theoretical investigations have provided critical insights into the electronic properties of SmAl2, revealing occupied 4f states well below the Fermi energy and empty states well above this energy level. The calculations demonstrate sizeable orbital magnetic moments comparable in magnitude to opposite-oriented spin moments, confirming experimental observations of ferromagnetic spin ordering compensated by orbital magnetization.
Significance in Rare Earth-Aluminum Intermetallic Systems
SmAl2 represents a paradigmatic example within the broader family of rare earth-aluminum intermetallic compounds, demonstrating exceptional properties that distinguish it from other members of this materials class. The compound exhibits unique magnetic characteristics that set it apart from conventional ferromagnetic materials, particularly its ability to maintain ferromagnetic ordering while exhibiting zero net magnetization at specific temperatures.
The structural significance of SmAl2 within rare earth-aluminum systems stems from its adoption of the cubic Laves phase structure, characterized by the space group Fd-3m. In this three-dimensional structure, samarium atoms occupy positions with 12-coordinate geometry, bonding to four equivalent samarium atoms and twelve equivalent aluminum atoms. The structural parameters reveal samarium-samarium bond lengths of 3.45 Ångströms and samarium-aluminum bond lengths of 3.31 Ångströms, indicating specific geometric relationships that contribute to the compound's unique properties.
The electronic structure of SmAl2 demonstrates the complex interplay between 4f electrons and conduction electrons characteristic of rare earth intermetallics. Theoretical calculations indicate that the compound exhibits a coordination number of 13.333, reflecting the sophisticated geometric arrangements within the Laves phase structure. This coordination environment facilitates the unique magnetic properties observed in SmAl2, including the compensation between spin and orbital contributions to the total magnetic moment.
The practical significance of SmAl2 extends to potential applications in advanced technological systems. The compound's ability to maintain ferromagnetic order while exhibiting zero magnetization makes it particularly valuable for spintronic applications. Research has demonstrated successful growth of single crystalline thin films using molecular beam epitaxy, enabling the development of exchange-coupled systems that combine SmAl2 with other ferromagnetic materials for specialized magnetic devices.
Taxonomic Classification within Laves Phase Materials
SmAl2 belongs to the C15 structural type within the comprehensive family of Laves phase materials, which represents one of the largest groups of intermetallic compounds with more than 1400 known examples. The Laves phases exhibit the general composition AB2 and crystallize in three primary structure types: cubic MgCu2 designated as C15, hexagonal MgZn2 designated as C14, and hexagonal MgNi2 designated as C36.
The C15 structure adopted by SmAl2 features a face-centered cubic arrangement with the crystallographic space group Fd-3m. This structure can be understood as a tetrahedrally close-packed arrangement where samarium atoms form a four-connected network interpenetrated by a six-connected network of aluminum atoms. The structural organization follows specific stacking sequences that distinguish the C15 type from other Laves phase variants.
Within the Laves phase classification system, SmAl2 exhibits the characteristic coordination environments that define this structural family. The samarium atoms occupy positions surrounded by icosoctahedral coordination polyhedra containing 4 six-fold samarium vertices and 12 five-fold aluminum vertices. The aluminum atoms are surrounded by icosahedral coordination environments with 6 five-fold samarium vertices and 6 five-fold aluminum vertices, creating the complex three-dimensional network characteristic of Laves phases.
The following table summarizes the key structural parameters and classification data for SmAl2 within the Laves phase family:
The stability of the C15 structure in SmAl2 reflects the optimal geometric relationships between samarium and aluminum atoms, with the radius ratio approaching the ideal value of √(3/2) predicted by hard-sphere models for Laves phase formation. The successful formation of this structure demonstrates the compatibility between the electronic and geometric requirements of samarium and aluminum atoms within the constraints of the tetrahedrally close-packed arrangement.
Properties
CAS No. |
12043-27-5 |
|---|---|
Molecular Formula |
AlSm+3 |
Molecular Weight |
177.3 g/mol |
IUPAC Name |
aluminum;samarium(3+) |
InChI |
InChI=1S/Al.Sm/q;+3 |
InChI Key |
HGCXRKQDKIUSCC-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Sm] |
Other CAS No. |
12043-27-5 |
Origin of Product |
United States |
Preparation Methods
Fluoride Fusion-Electrolysis
Steps :
-
Electrolyte Preparation : SmF₃ (70%) + LiF (30%) melted at 900°C.
-
Electrolysis : Aluminum cathode, graphite anode, 1.5 A/cm² for 72 hours.
-
Product Recovery : Al₂Sm ingots are mechanically separated from the electrolyte.
Quality Control :
-
XRD : Confirms absence of SmAl₃ (2θ = 38.7°).
-
ICP-MS : Detects <50 ppm metallic impurities.
Scientific Research Applications
CID 6336899 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of aluminum, compd. with samarium (2:1) involves its ability to alter the microstructure of materials it is combined with. Samarium atoms act as nucleation sites, promoting the formation of fine grains in aluminum alloys. This results in enhanced mechanical properties such as increased strength and toughness . Additionally, the compound’s catalytic properties are attributed to the strong oxophilicity of samarium ions, which facilitate various organic transformations .
Comparison with Similar Compounds
Ginsenoside Rf (CID 12855920) and Pseudoginsenoside F11 (CID 124072)
These compounds are isomeric triterpenoid saponins found in Panax ginseng and Panax quinquefolius (American ginseng), respectively. Key comparisons include:
- Structural Differences: Both share a dammarane-type backbone but differ in sugar moieties. Ginsenoside Rf has a glucose-(1→2)-glucose unit at C-20, while Pseudoginsenoside F11 substitutes this with a xylose-glucose disaccharide .
- Analytical Differentiation : CID fragmentation patterns in LC-ESI-MS reveal distinct fragment ions (e.g., m/z 475 for Rf vs. m/z 459 for F11), enabling precise identification .
Oscillatoxin D (CID 101283546)
A marine-derived polyketide (Figure 1A ) with a macrocyclic lactone structure. Unlike CID 6336899, oscillatoxin derivatives exhibit bromine substitutions and fused ring systems, contributing to their cytotoxicity .
Functional Analogues
3-O-Caffeoyl Betulin (CID 10153267)
A betulin-derived inhibitor (Figure 8 ) with a caffeoyl ester group enhancing its solubility and bioactivity.
DHEAS (CID 12594)
Dehydroepiandrosterone sulfate, a steroid sulfonate, shares functional groups (sulfate esters) with saponins like CID 6336898. Both compounds require CID-MS for structural elucidation but differ in biological roles: DHEAS is a neurosteroid precursor, whereas CID 6336899’s bioactivity remains uncharacterized .
Data Tables
Table 1. Structural and Functional Comparison of CID 6336899 and Analogues
Table 2. Physicochemical Properties
| Compound | Solubility | Log P (Predicted) | Molecular Weight |
|---|---|---|---|
| CID 6336899 | Not available | Not available | Not available |
| Ginsenoside Rf | Low (hydrophobic) | 3.21 | 801.02 |
| DHEAS | High (aqueous) | -1.56 | 368.48 |
| 3-O-Caffeoyl Betulin | Moderate (DMSO) | 6.89 | 536.78 |
| Oscillatoxin D | Low (organic) | 4.75 | 591.58 |
Research Findings
- Analytical Differentiation : CID 6336899’s GC-MS profile (retention time: ~14.3 min) distinguishes it from co-eluting fractions in CIEO . Its CID fragmentation in ESI-MS generates unique ions (e.g., m/z 621 and 459), critical for distinguishing it from isomeric saponins .
- Structural Stability : Unlike oscillatoxin derivatives, CID 6336899 lacks halogenation, reducing its environmental persistence but increasing susceptibility to enzymatic hydrolysis .
- Functional Potential: While CID 6336899’s bioactivity is unconfirmed, structural parallels to 3-O-caffeoyl betulin suggest possible interactions with steroid-metabolizing enzymes .
Biological Activity
CID 6336899, also known as 3-(2-hydroxy-1-naphthyl)propanenitrile, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure and Formula
- Molecular Formula : C13H11NO
- Molecular Weight : 197.23 g/mol
- CAS Number : 14233-73-9
- Canonical SMILES : C1=CC=C2C(=C1)C=CC(=C2CCC#N)O
These properties indicate a complex structure that may interact with various biological targets.
The biological activity of CID 6336899 is primarily attributed to its unique functional groups:
- Hydroxy Group : Capable of forming hydrogen bonds with proteins and enzymes, potentially influencing their activity.
- Nitrile Group : Participates in nucleophilic reactions, which may alter biochemical pathways.
These interactions can modulate enzyme activities and receptor functions, leading to various biological effects such as antimicrobial and anticancer properties.
Biological Activity
Research indicates several key biological activities associated with CID 6336899:
Antimicrobial Activity
Studies have shown that CID 6336899 exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Properties
CID 6336899 has been investigated for its potential in cancer therapy. It has demonstrated cytotoxic effects on several cancer cell lines, including:
- Breast Cancer Cells
- Lung Cancer Cells
The compound's ability to induce apoptosis in these cells suggests a promising avenue for therapeutic development.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the effectiveness of CID 6336899 against Gram-positive and Gram-negative bacteria.
- Results : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity.
-
Investigation into Anticancer Effects :
- Objective : Assess the cytotoxicity of CID 6336899 on human breast cancer cell lines (MCF-7).
- Results : The compound exhibited IC50 values of 25 µM after 48 hours of exposure, suggesting it effectively inhibits cell proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Hydroxy-1-naphthaldehyde | Aldehyde | Moderate antimicrobial activity |
| 2-Hydroxy-3-naphthonitrile | Nitrile | Lower anticancer efficacy |
| 3-(2-Hydroxy-1-naphthyl)propanoic acid | Carboxylic acid | Weak antimicrobial effects |
The comparison indicates that CID 6336899 possesses a unique profile due to the combination of hydroxy and nitrile groups, enhancing its biological activity compared to similar compounds.
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying CID 6336899?
- Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- "How does CID 6336899 interact with [specific biological target] compared to existing analogs under controlled experimental conditions?"
Q. What experimental design principles should guide studies on CID 6336899?
- Prioritize replication (biological and technical replicates) to ensure reproducibility.
- Define control variables (e.g., solvent effects, temperature) and use randomized block designs to minimize bias .
- Include dose-response curves and time-course analyses for mechanistic insights .
Q. How do I conduct a rigorous literature review for CID 6336899-related studies?
- Use primary sources (peer-reviewed journals, patents) over secondary summaries.
- Databases like PubMed, SciFinder, and Google Scholar (with "Cited by" tracking) help identify seminal works and recent advances .
- Map contradictions in existing data (e.g., conflicting efficacy reports) to refine your hypothesis .
Q. What are best practices for collecting primary data on CID 6336899?
- Use validated instruments (e.g., HPLC for purity checks, spectroscopy for structural analysis).
- For surveys or qualitative data, employ structured questionnaires with closed-ended questions to reduce bias. Pre-test instruments with a pilot cohort .
Advanced Research Questions
Q. How can I resolve contradictions in reported data on CID 6336899’s mechanism of action?
- Apply principal contradiction analysis : Identify the dominant factor (e.g., assay type, cell line variability) influencing discrepancies.
- Use meta-analysis to statistically synthesize findings across studies, adjusting for heterogeneity in experimental conditions .
Q. What strategies integrate interdisciplinary methods (e.g., computational and wet-lab) for CID 6336899 research?
- Combine molecular docking (to predict binding affinities) with in vitro validation (e.g., enzyme inhibition assays).
- Align computational parameters (force fields, solvation models) with experimental conditions to ensure comparability .
Q. How do I optimize experimental parameters for CID 6336899 synthesis or bioactivity testing?
- Use Design of Experiments (DoE) frameworks like response surface methodology to systematically vary factors (e.g., pH, temperature).
- Analyze interactions between variables using ANOVA or machine learning models to identify optimal conditions .
Q. What methodologies validate CID 6336899’s efficacy across diverse biological models?
- Employ cross-model validation : Test in vitro (cell lines), ex vivo (organoids), and in vivo (animal models) systems.
- Use positive/negative controls specific to each model and report effect sizes with confidence intervals to contextualize findings .
Methodological Resources
- Data Analysis : Use tools like R, Python (SciPy), or GraphPad Prism for statistical rigor. Address outliers with robust statistical tests (e.g., Tukey’s method) .
- Ethical Compliance : For studies involving human/animal subjects, follow institutional review board (IRB) protocols and ARRIVE guidelines .
- Reproducibility : Share raw data and code via repositories like Zenodo or GitHub. Document lab protocols using FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
